2-Thiazolepropanamide
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Overview
Description
2-Thiazolepropanamide is a heterocyclic organic compound featuring a thiazole ring, which consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse biological activities and is a significant scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiazolepropanamide typically involves the reaction of thiazole derivatives with appropriate amides. One common method includes the reaction of 2-aminothiazole with propanoyl chloride under controlled conditions . Another method involves the use of thiourea and substituted benzaldehydes in the presence of catalysts like silica-supported tungstosilisic acid .
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. For instance, the preparation of 2-oxo-thiopropionamide, a related compound, involves the reaction of ethyl 2-oxopropanoate with ammonia in methanol solution, followed by thiophosphorus pentasulfide treatment .
Chemical Reactions Analysis
Types of Reactions: 2-Thiazolepropanamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitutions occur at the C-2 and C-5 positions of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-Thiazolepropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for potential use in anticancer, anti-inflammatory, and neuroprotective therapies.
Industry: Utilized in the development of agrochemicals, dyes, and photographic sensitizers.
Mechanism of Action
The mechanism of action of 2-Thiazolepropanamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects . Additionally, it can modulate signaling pathways related to inflammation and cancer .
Comparison with Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
Comparison: 2-Thiazolepropanamide is unique due to its versatile reactivity and broad spectrum of biological activities. Unlike some similar compounds, it exhibits a wide range of applications in both medicinal and industrial fields, making it a valuable compound for further research and development .
Biological Activity
2-Thiazolepropanamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesizing methods, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
This compound belongs to the thiazole family, which is characterized by a five-membered ring containing sulfur and nitrogen. The synthesis of thiazole derivatives often involves reactions such as cyclization of thiosemicarbazones or condensation reactions with various amines.
Common Synthetic Pathways:
- Cyclization of Thiosemicarbazones: This method produces thiazole derivatives through the reaction of thiosemicarbazides with aldehydes or ketones.
- Condensation Reactions: Reactions between malononitrile and amines can yield various thiazole derivatives, including this compound.
1. Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, compounds derived from thiazoles have shown potent cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and PC12 (neuroblastoma) cells.
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HepG2 | <10 |
This compound | PC12 | <15 |
The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cell cycle regulation.
2. Anticonvulsant Activity
Thiazole derivatives, including this compound, have been evaluated for their anticonvulsant properties. In animal models, these compounds have shown efficacy in reducing seizure activity, with some analogues demonstrating a median effective dose significantly lower than traditional anticonvulsants like ethosuximide.
Compound | Model | Median Effective Dose (mg/kg) |
---|---|---|
This compound | PTZ Seizure Model | <20 |
The SAR studies indicate that modifications on the phenyl ring enhance anticonvulsant activity, suggesting a relationship between molecular structure and pharmacological effect.
3. Anti-inflammatory Activity
In addition to its anticancer and anticonvulsant properties, this compound has been shown to possess anti-inflammatory effects. In vitro studies indicated that it inhibits cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory response.
Compound | COX-2 Inhibition (%) |
---|---|
This compound | 75.4% at 10 µM |
This activity suggests potential applications in treating inflammatory diseases, making it a candidate for further development.
Case Studies and Research Findings
- Anticancer Mechanism Exploration: A study highlighted that the interaction of this compound with Bcl-2 protein leads to significant apoptotic effects in Jurkat cells. Molecular dynamics simulations revealed hydrophobic interactions as a key factor in its activity.
- Anticonvulsant Efficacy Evaluation: In a preclinical study involving PTZ-induced seizures in rodents, compounds derived from thiazoles exhibited profound anticonvulsant effects, showcasing the potential of this compound as a therapeutic agent for epilepsy.
- Inflammation Model Studies: Research involving induced edema in animal models demonstrated that thiazole derivatives could significantly reduce inflammation markers compared to standard treatments like indomethacin.
Properties
CAS No. |
412034-71-0 |
---|---|
Molecular Formula |
C6H8N2OS |
Molecular Weight |
156.21 g/mol |
IUPAC Name |
3-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C6H8N2OS/c7-5(9)1-2-6-8-3-4-10-6/h3-4H,1-2H2,(H2,7,9) |
InChI Key |
CGMMLBYRXNIYIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)CCC(=O)N |
Origin of Product |
United States |
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